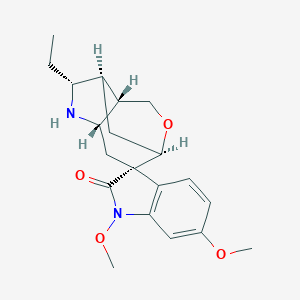

Gelsemicine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gelsemicine involves several steps, starting from simpler indole derivatives. The process typically includes the formation of the indole core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as chromatography and crystallization are employed to purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Gelsemicine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological effects.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation and alkylation reactions often employ reagents like bromine and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds .

Applications De Recherche Scientifique

Pharmacological Properties

Gelsemicine exhibits a range of pharmacological activities, including:

- Anxiolytic Effects : Research indicates that this compound may have anxiolytic properties comparable to diazepam. In a study involving rats, this compound was shown to significantly reduce anxiety-like behavior, suggesting its potential as a treatment for anxiety disorders .

- Anti-Cancer Activity : this compound has demonstrated anti-tumor effects against various cancers, including liver, colon, and lung cancers. Studies show that it inhibits cancer cell proliferation and induces apoptosis in tumor cells. The compound's mechanisms include the modulation of signaling pathways involved in cell survival and proliferation .

- Anti-Inflammatory and Analgesic Effects : this compound is noted for its anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic pain. It has been reported to suppress prostaglandin synthesis and exhibit analgesic effects without developing tolerance over time .

- Oxidative Stress Protection : this compound has shown protective effects against oxidative stress-induced damage. In animal studies, it mitigated nephrotoxicity caused by cisplatin by reducing reactive oxygen species and enhancing antioxidant activity .

Clinical Applications

The potential clinical applications of this compound are extensive:

- Anxiety Disorders : Given its anxiolytic effects, this compound could be developed into a therapeutic agent for treating anxiety disorders.

- Cancer Therapy : Its anti-cancer properties make it a candidate for adjunctive therapy in cancer treatment protocols.

- Pain Management : The analgesic properties of this compound suggest its use in managing chronic pain conditions, particularly where traditional analgesics may fail or cause adverse effects.

- Nephroprotection : Its ability to protect against oxidative stress makes this compound a potential agent for protecting renal function during chemotherapy.

Case Studies

Several case studies highlight the clinical implications and risks associated with this compound:

- Toxicity Reports : A notable case involved a patient who ingested Gelsemium elegans, leading to severe poisoning symptoms such as respiratory depression and muscle twitching. This case underscores the importance of careful dosing and monitoring when using this compound in clinical settings .

- Long-term Follow-up : Another study followed a patient after this compound poisoning for eight months, documenting recovery patterns and cognitive assessments post-treatment. This emphasizes the need for awareness regarding the compound's toxicity alongside its therapeutic potential .

Summary Table of Pharmacological Effects

Mécanisme D'action

Gelsemicine exerts its effects through various molecular targets and pathways. It interacts with neurotransmitter receptors and ion channels, modulating their activity to produce analgesic and anti-inflammatory effects. The compound also influences cellular signaling pathways involved in apoptosis and inflammation, contributing to its anti-tumor properties .

Comparaison Avec Des Composés Similaires

Gelsemicine is compared with other indole alkaloids such as gelsemine, koumine, and gelsevirine. While all these compounds share a common indole structure, this compound is unique due to its specific substituents and biological activities . For instance:

Gelsemine: Known for its sedative and analgesic effects.

Koumine: Exhibits strong anti-tumor and anti-inflammatory properties.

Gelsevirine: Primarily studied for its neuroprotective effects.

Activité Biologique

Gelsemicine, a potent alkaloid derived from the plant Gelsemium elegans, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into the molecular pharmacology, mechanisms of action, and various biological effects of this compound, supported by case studies and research findings.

Overview of this compound

This compound is classified as an indole alkaloid, which are compounds known for their complex structures and significant pharmacological properties. The compound is recognized for its high toxicity, with exposure potentially leading to severe neurological effects, including paralysis and death. Despite its dangers, recent studies have highlighted its therapeutic potential, particularly in neuropharmacology and oncology.

1. Glycine Receptor Agonism

This compound acts primarily as an agonist at glycine receptors (GlyRs), which are ligand-gated ion channels crucial for inhibitory neurotransmission in the central nervous system (CNS). Research indicates that this compound has a higher binding affinity for GlyRs compared to glycine itself, leading to enhanced inhibitory signaling. This effect is particularly pronounced in GlyRs composed of α1 subunits, where this compound exhibits significant modulation of receptor activity:

- IC50 Values :

2. Antioxidant Properties

This compound has demonstrated protective effects against oxidative stress. In studies involving model organisms such as rats and rabbits, this compound administration resulted in:

- Reduction in Oxidative Damage : Notably in cisplatin-induced nephrotoxicity, where this compound mitigated DNA damage and oxidative stress markers.

- Mechanisms : The compound inhibited xanthine oxidase activity and lipid peroxidation while enhancing antioxidant enzyme activity .

Biological Activities

1. Anti-Cancer Effects

This compound exhibits notable anti-cancer properties across various cell lines:

| Active Component | Tumor Type | Mechanism | EC50 (µM) |

|---|---|---|---|

| This compound | SW480 human colon cancer | Inhibits cell proliferation | 0.52 ± 0.22 |

| Gelsenicine | MGC80-3 human gastric cancer | Inhibits cell proliferation | 1.14 ± 0.23 |

| Koumine | HCT116 human colorectal cancer | Induces apoptosis via Bcl-2 pathway | 0.07056 |

Research has shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression .

2. Anti-Inflammatory Activity

This compound has also been linked to anti-inflammatory effects. Studies suggest that it may downregulate pro-inflammatory cytokines and pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies

Study on Nephrotoxicity Mitigation

A pivotal study investigated the effects of this compound on cisplatin-induced nephrotoxicity in rats. Results indicated that this compound significantly reduced markers of oxidative stress and improved renal function parameters compared to control groups receiving only cisplatin .

Hyperlipidemia Model

In a rabbit model of diet-induced hyperlipidemia, administration of this compound improved lipid profiles and reduced oxidative stress markers in a dose-dependent manner. This suggests potential applications in managing metabolic disorders related to dyslipidemia .

Propriétés

IUPAC Name |

(1R,2S,4S,6R,7R,8S)-6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3/t12-,13+,15-,16+,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHQHYIWKHVLRH-XKTBTPLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@@H]([C@H]2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420145 | |

| Record name | GELSEMICINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6887-28-1 | |

| Record name | (2′R,3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-2′,3′,3′a,4′,8′,8′a-hexahydro-1,6-dimethoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[1H]oxepino[4,3-b]pyrrol]-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6887-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GELSEMICINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.